molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No.: B075891
CAS No.: 13479-54-4
M. Wt: 213.68 g/mol
InChI Key: WGVOPTNBABZITL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-aminoacetoxy)copper is a complex compound that primarily targets copper-dependent enzymes and proteins in biological systems . The copper ion in the compound can interact with these targets, altering their function and leading to various biochemical effects.

Mode of Action

The compound interacts with its targets through the copper ion, which can form coordination bonds with various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, affecting their activity and leading to downstream effects .

Biochemical Pathways

Given the compound’s interaction with copper-dependent enzymes and proteins, it is likely to affect a variety of biochemical processes, including oxidative stress response, cellular respiration, and metal homeostasis .

Pharmacokinetics

Like other copper compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of copper-dependent enzymes and proteins it can target. These effects could include changes in enzyme activity, alterations in cellular metabolism, and modulation of oxidative stress responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions could compete with the copper ion in the compound for binding sites on target molecules. Additionally, changes in pH could affect the compound’s stability and solubility, potentially influencing its bioavailability and activity .

Safety and Hazards

“Bis(2-aminoacetoxy)copper” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer . The general reaction is as follows: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] where x = 0 or 1 .

Industrial Production Methods: A more industrial approach involves dissolving copper oxide in ammonia to form a cupric ammine complex, which is then reacted with glycine. The product is purified through centrifugation and distillation . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .

Chemical Reactions Analysis

Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Cupric glycinate is unique due to its specific coordination with glycinate ligands, which provides distinct properties such as solubility and stability. Unlike copper(II) sulfate and copper(II) chloride, cupric glycinate forms a five-membered chelate ring, offering different reactivity and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-aminoacetoxy)copper involves the reaction of copper(II) acetate with 2-aminoacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Copper(II) acetate", "2-aminoacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve copper(II) acetate in water", "Add 2-aminoacetic acid to the solution and stir", "Add base to the solution to adjust the pH to around 7-8", "Heat the solution to reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and dry to obtain Bis(2-aminoacetoxy)copper" ] }

CAS No.

13479-54-4

Molecular Formula

C4H10CuN2O4

Molecular Weight

213.68 g/mol

IUPAC Name

2-aminoacetic acid;copper

InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);

InChI Key

WGVOPTNBABZITL-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

boiling_point

Decomposes with gas evolution. (USCG, 1999)

melting_point

253.4 °F (USCG, 1999)

13479-54-4
32817-15-5

physical_description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.

Pictograms

Irritant; Environmental Hazard

Related CAS

56-40-6 (Parent)

Synonyms

is(glycinato)copper(II)
copper glycinate
copper(II) bisglycinate
cupric glycinate
cupric glycinate, (SP-4-1)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.
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15 g
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100 mL
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Synthesis routes and methods II

Procedure details

1.8 g (9.8 mmol) copper(II) acetate is dissolved in 100 ml hot methanol, and a solution of 1.5 g (20 mmol) glycine in 50 ml methanol is added with stirring. The solution becomes turbid due to precipitation of the product. Stirring is continued for two hours at a temperature causing precipitation. The precipitated product is filtered off and dried.
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1.8 g
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100 mL
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1.5 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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